![molecular formula C15H14N2S B2974095 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole CAS No. 251322-42-6](/img/structure/B2974095.png)
1-Methyl-2-(phenylsulfanylmethyl)benzimidazole
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Overview
Description
1-Methyl-2-(phenylsulfanylmethyl)benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .
Synthesis Analysis
Benzimidazole derivatives are synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds was identified by FTIR, NMR and HRMS .Molecular Structure Analysis
The structure of benzimidazole derivatives can be identified by FTIR, NMR and HRMS . The presence of a methyl group at the 5-position on the benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in form of tabular crystals . It has a molar mass of 118.139 g·mol −1 .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole, have been studied as potential anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) showed significant increase of anticancer activity .
Antimicrobial Agents
Benzimidazoles have been explored for their antimicrobial properties . The benzimidazole motif has shown promising application in biological and clinical studies .
Antifungal Agents
Benzimidazoles have also been studied for their antifungal properties . The structure of benzimidazoles allows them to interact easily with the biopolymers of the living system .
Antiviral Agents
Benzimidazoles, including 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole, have been intensively studied as potential antiviral agents .
Analgesics
Benzimidazoles have been used in the development of analgesics . The benzimidazole structure is found in isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Cardiovascular Disease Treatment
Benzimidazoles have been used in the treatment of cardiovascular diseases . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .
Neurological Disorder Treatment
Benzimidazoles have been used in neurology for the treatment of various neurological disorders . The benzimidazole structure allows them to interact easily with the biopolymers of the living system .
Endocrinology
Benzimidazoles have been used in endocrinology . The benzimidazole structure allows them to interact easily with the biopolymers of the living system .
Mechanism of Action
Target of Action
1-Methyl-2-(phenylsulfanylmethyl)benzimidazole is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its diverse pharmacological activities . The primary targets of benzimidazole derivatives are often dependent on the specific functional groups present on the benzimidazole core structure . .
Mode of Action
The mode of action of 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole is likely to be influenced by its benzimidazole core and the specific substituents it carries. Benzimidazoles are known to interact with their targets through various mechanisms, often leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways due to their wide range of biological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Result of Action
The result of the action of 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole at the molecular and cellular level would depend on its specific targets and mode of action. Benzimidazole derivatives have been reported to exhibit a variety of effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Future Directions
Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
1-methyl-2-(phenylsulfanylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOWOXBKIMHQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(phenylsulfanylmethyl)benzimidazole |
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